1-(Oxolan-2-yl)cyclopentane-1-carboxylic acid

Medicinal Chemistry Organic Synthesis Building Block

1-(Oxolan-2-yl)cyclopentane-1-carboxylic acid, also known as 1-(tetrahydrofuran-2-yl)cyclopentane-1-carboxylic acid, is a spirocyclic carboxylic acid building block characterized by a cyclopentane ring linked to a tetrahydrofuran (oxolane) moiety at the 1-position, bearing a carboxylic acid functional group. It is supplied as an oil with a typical purity of 95%.

Molecular Formula C10H16O3
Molecular Weight 184.235
CAS No. 2137557-91-4
Cat. No. B2588008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Oxolan-2-yl)cyclopentane-1-carboxylic acid
CAS2137557-91-4
Molecular FormulaC10H16O3
Molecular Weight184.235
Structural Identifiers
SMILESC1CCC(C1)(C2CCCO2)C(=O)O
InChIInChI=1S/C10H16O3/c11-9(12)10(5-1-2-6-10)8-4-3-7-13-8/h8H,1-7H2,(H,11,12)
InChIKeyHHXACHOXOKNHNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Oxolan-2-yl)cyclopentane-1-carboxylic acid (CAS 2137557-91-4): A Spirocyclic Carboxylic Acid Building Block


1-(Oxolan-2-yl)cyclopentane-1-carboxylic acid, also known as 1-(tetrahydrofuran-2-yl)cyclopentane-1-carboxylic acid, is a spirocyclic carboxylic acid building block characterized by a cyclopentane ring linked to a tetrahydrofuran (oxolane) moiety at the 1-position, bearing a carboxylic acid functional group [1]. It is supplied as an oil with a typical purity of 95% . This compound serves as a versatile intermediate in organic synthesis, particularly for constructing complex molecules that incorporate both saturated carbocyclic and oxygen-containing heterocyclic frameworks [1].

Why Generic Analogs Cannot Replace 1-(Oxolan-2-yl)cyclopentane-1-carboxylic acid (CAS 2137557-91-4) in Research


Generic substitution with simpler cyclopentanecarboxylic acid derivatives or alternative oxolane-substituted cycloalkanes is not straightforward due to the unique physicochemical profile imparted by the specific combination of a five-membered carbocyclic ring and a tetrahydrofuran ring at the quaternary carbon center. This spirocyclic arrangement results in a distinct lipophilicity (XLogP3 = 1.6), polar surface area (46.5 Ų), and conformational constraint profile that cannot be replicated by analogs lacking either the oxolane substituent or the cyclopentane core [1]. Furthermore, the compound's physical form as an oil contrasts with structurally related cyclohexane analogs, which are often solids, potentially impacting handling and formulation workflows .

Quantitative Differentiation Evidence for 1-(Oxolan-2-yl)cyclopentane-1-carboxylic acid (CAS 2137557-91-4) vs. Closest Analogs


Structural Differentiation: Spirocyclic Framework Enables Distinct Molecular Properties

1-(Oxolan-2-yl)cyclopentane-1-carboxylic acid (target) possesses a unique spirocyclic architecture featuring both a cyclopentane ring and a tetrahydrofuran ring attached to the same quaternary carbon center. This is in contrast to the simpler comparator, cyclopentanecarboxylic acid, which lacks the oxygen-containing heterocycle entirely [1]. The presence of the oxolane moiety increases molecular complexity and introduces additional hydrogen bond acceptor capacity, which can influence molecular recognition and solubility profiles.

Medicinal Chemistry Organic Synthesis Building Block

Ring Size Differentiation: Cyclopentane Core vs. Cyclohexane Analogs

The target compound contains a cyclopentane ring, which confers different conformational preferences and steric bulk compared to the cyclohexane analog 2-(oxolan-2-yl)cyclohexane-1-carboxylic acid [1]. Cyclopentane rings adopt an envelope conformation, while cyclohexane rings are chair-shaped, leading to distinct spatial arrangements of substituents and potentially different binding affinities or reactivity profiles in subsequent derivatization steps.

Medicinal Chemistry Conformational Analysis Scaffold Hopping

Physical Form and Purity for Handling and Procurement Decisions

The target compound is supplied as an oil with a purity of 95%, as specified by Sigma-Aldrich . In contrast, the structurally related cyclohexane analog 2-(oxolan-2-yl)cyclohexane-1-carboxylic acid is provided as a powder (solid) with the same nominal purity . The physical state difference impacts storage, handling, and compatibility with automated liquid handling systems.

Chemical Handling Procurement Formulation

Class-Level Relevance: Substituted Cyclopentanes and Tetrahydrofurans in CNS Drug Discovery

Patents describing substituted cyclopentanes and tetrahydrofurans as orexin-1-receptor antagonists for the treatment of CNS disorders (e.g., schizophrenia, anxiety) highlight the therapeutic relevance of compounds bearing both cyclopentane and tetrahydrofuran motifs [1]. While 1-(Oxolan-2-yl)cyclopentane-1-carboxylic acid itself is not explicitly claimed in these patents, its structural core is directly analogous to the scaffolds employed in these bioactive molecules, suggesting its potential as a key intermediate or building block for CNS-targeted drug discovery programs.

CNS Disorders Orexin Receptor Antagonists Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 1-(Oxolan-2-yl)cyclopentane-1-carboxylic acid (CAS 2137557-91-4)


Medicinal Chemistry: CNS-Targeted Scaffold Exploration

The compound serves as a privileged building block for constructing libraries of substituted cyclopentane-tetrahydrofuran hybrids. Given the structural similarity to scaffolds disclosed in orexin receptor antagonist patents [1], researchers can leverage this carboxylic acid as a core intermediate for synthesizing novel CNS-active candidates. Its distinct physicochemical properties (XLogP3 = 1.6, TPSA = 46.5 Ų) [2] may facilitate blood-brain barrier penetration and oral bioavailability optimization.

Synthetic Methodology Development and Derivatization

The presence of a carboxylic acid functional group enables straightforward derivatization into amides, esters, or other functional handles. The spirocyclic architecture provides a rigid, three-dimensional scaffold that can impart conformational constraint to target molecules, a desirable feature in fragment-based drug discovery and structure-based design. The oil form simplifies handling in automated synthesis platforms.

Comparative Physicochemical Profiling in Property-Guided Design

Due to the availability of high-quality computed property data (XLogP3, TPSA, H-bond counts) [2] and vendor-supplied purity specifications , this compound can be used as a benchmark for property-guided optimization. Its balance of lipophilicity and polarity can inform the design of analogs with improved solubility or permeability characteristics.

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